3-Fluoro-2-methylphenylmagnesium chloride

Catalog No.
S3330478
CAS No.
480424-74-6
M.F
C7H6ClFMg
M. Wt
168.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-2-methylphenylmagnesium chloride

CAS Number

480424-74-6

Product Name

3-Fluoro-2-methylphenylmagnesium chloride

IUPAC Name

magnesium;1-fluoro-2-methylbenzene-3-ide;chloride

Molecular Formula

C7H6ClFMg

Molecular Weight

168.88 g/mol

InChI

InChI=1S/C7H6F.ClH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1

InChI Key

CWJCJDHRMGBCQD-UHFFFAOYSA-M

SMILES

CC1=[C-]C=CC=C1F.[Mg+2].[Cl-]

Canonical SMILES

CC1=[C-]C=CC=C1F.[Mg+2].[Cl-]

3-Fluoro-2-methylphenylmagnesium chloride has the molecular formula C₇H₆ClFMg and is classified as a Grignard reagent. It appears as a brown liquid and has a boiling point of approximately 65-67 °C. The compound is sensitive to moisture and air, necessitating storage under inert conditions, typically in an argon atmosphere .

As a Grignard reagent, 3-fluoro-2-methylphenylmagnesium chloride can participate in various nucleophilic addition reactions. It reacts with carbonyl compounds to form alcohols after hydrolysis. For example:

  • Reaction with Aldehydes and Ketones:
    • The compound can add to aldehydes or ketones to yield secondary or tertiary alcohols.
  • Formation of Carbon-Carbon Bonds:
    • It can also react with epoxides to produce alcohols or with alkyl halides to form larger alkyl chains through nucleophilic substitution .

3-Fluoro-2-methylphenylmagnesium chloride is typically synthesized through the reaction of 3-fluoro-2-methylbromobenzene with magnesium in anhydrous ether or THF (tetrahydrofuran). The general reaction can be outlined as follows:

3 Fluoro 2 methylbromobenzene+Mg3 Fluoro 2 methylphenylmagnesium chloride\text{3 Fluoro 2 methylbromobenzene}+\text{Mg}\rightarrow \text{3 Fluoro 2 methylphenylmagnesium chloride}

This reaction must be performed under an inert atmosphere to prevent moisture from interfering with the Grignard formation .

3-Fluoro-2-methylphenylmagnesium chloride finds applications primarily in organic synthesis. Its uses include:

  • Synthesis of Pharmaceuticals: It can be employed in the synthesis of various pharmaceutical intermediates.
  • Material Science: Utilized in the development of new materials with specific electronic or optical properties.
  • Research: Frequently used in academic and industrial laboratories for research in organic chemistry .

Interaction studies involving 3-fluoro-2-methylphenylmagnesium chloride focus on its reactivity with various electrophiles. For instance:

  • Reactivity with Carbonyl Groups: Studies often investigate how this compound interacts with different carbonyl-containing compounds to elucidate mechanisms of nucleophilic attack.
  • Stability Assessments: Research may also assess its stability under various conditions, including temperature fluctuations and exposure to moisture .

Several compounds share similarities with 3-fluoro-2-methylphenylmagnesium chloride, particularly within the category of organomagnesium reagents. Notable examples include:

Compound NameMolecular FormulaKey Characteristics
3-Fluorophenylmagnesium bromideC₆H₄BrFSimilar reactivity but contains bromine instead of chlorine.
4-Fluoro-2-methylphenylmagnesium chlorideC₇H₆ClFHas a different substitution pattern on the phenyl ring.
2-Fluorophenylmagnesium chlorideC₆H₅ClFContains fluorine at a different position on the phenyl ring.

Uniqueness

The uniqueness of 3-fluoro-2-methylphenylmagnesium chloride lies in its specific substitution pattern which may influence its reactivity and selectivity in synthetic applications. The presence of both chlorine and fluorine atoms allows for varied interactions compared to other similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-19

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